molecular formula C16H16N2O2 B15044504 3-acetamido-N-(4-methylphenyl)benzamide CAS No. 14315-27-6

3-acetamido-N-(4-methylphenyl)benzamide

Cat. No.: B15044504
CAS No.: 14315-27-6
M. Wt: 268.31 g/mol
InChI Key: QEOQWUUPBPJUEK-UHFFFAOYSA-N
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Description

3-acetamido-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an acetamido group attached to the benzamide structure, with a 4-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(4-methylphenyl)benzamide can be achieved through several routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out under controlled conditions to ensure selective monoacylation . The reaction conditions include:

    Reagents: 4-methylbenzene-1,3-diamine and benzoic anhydride

    Solvent: Often performed in a solvent such as dichloromethane or toluene

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. This approach allows for precise control over reaction parameters, leading to higher yields and better selectivity . The continuous flow process involves:

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides

    Reduction: Reduction reactions can convert the compound into its amine derivatives

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides

Major Products

    Oxidation: Oxidized derivatives of the benzamide structure

    Reduction: Amine derivatives of the original compound

    Substitution: Various substituted benzamides depending on the reagents used

Scientific Research Applications

3-acetamido-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:

    Medicinal Chemistry: Used as an intermediate in the synthesis of drug candidates with potential therapeutic properties

    Biological Studies: Investigated for its biological activity and potential as a pharmacological agent

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-acetamido-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-acetamido-N-(4-methylphenyl)benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

CAS No.

14315-27-6

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-acetamido-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C16H16N2O2/c1-11-6-8-14(9-7-11)18-16(20)13-4-3-5-15(10-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

QEOQWUUPBPJUEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C

Origin of Product

United States

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